4-Methoxybut-2-en-1-ol;4-nitrobenzoic acid
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Overview
Description
4-Methoxybut-2-en-1-ol and 4-nitrobenzoic acid are two distinct organic compounds. 4-Methoxybut-2-en-1-ol is an alcohol with a methoxy group attached to a butenyl chain, while 4-nitrobenzoic acid is a benzoic acid derivative with a nitro group at the para position. These compounds are of interest in organic chemistry due to their unique structures and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxybut-2-en-1-ol: This compound can be synthesized through the reaction of 4-methoxybut-2-yn-1-ol with hydrogen in the presence of a palladium catalyst.
4-Nitrobenzoic Acid: This compound is commonly synthesized by the nitration of methyl benzoate followed by hydrolysis. The nitration step involves the reaction of methyl benzoate with a mixture of nitric acid and sulfuric acid, resulting in the formation of methyl 4-nitrobenzoate.
Industrial Production Methods
4-Methoxybut-2-en-1-ol:
4-Nitrobenzoic Acid: Industrial production of 4-nitrobenzoic acid typically involves large-scale nitration and hydrolysis processes, similar to the laboratory methods described above.
Chemical Reactions Analysis
Types of Reactions
4-Methoxybut-2-en-1-ol: This compound can undergo various reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form 4-methoxybut-2-enal or reduced to form 4-methoxybutanol.
4-Nitrobenzoic Acid: This compound primarily undergoes substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
4-Methoxybut-2-en-1-ol: Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
4-Nitrobenzoic Acid: Common reagents include reducing agents like iron and hydrochloric acid for the reduction to 4-aminobenzoic acid.
Major Products Formed
4-Methoxybut-2-en-1-ol: Major products include 4-methoxybut-2-enal (oxidation) and 4-methoxybutanol (reduction).
4-Nitrobenzoic Acid: Major products include 4-aminobenzoic acid (reduction) and various substituted benzoic acids (substitution reactions).
Scientific Research Applications
4-Methoxybut-2-en-1-ol and 4-nitrobenzoic acid have various applications in scientific research:
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules.
Industry: Both compounds are used in the production of various industrial chemicals and materials.
Mechanism of Action
Comparison with Similar Compounds
Properties
CAS No. |
61273-14-1 |
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Molecular Formula |
C12H15NO6 |
Molecular Weight |
269.25 g/mol |
IUPAC Name |
4-methoxybut-2-en-1-ol;4-nitrobenzoic acid |
InChI |
InChI=1S/C7H5NO4.C5H10O2/c9-7(10)5-1-3-6(4-2-5)8(11)12;1-7-5-3-2-4-6/h1-4H,(H,9,10);2-3,6H,4-5H2,1H3 |
InChI Key |
BQOVIJYYFYQVKF-UHFFFAOYSA-N |
Canonical SMILES |
COCC=CCO.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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